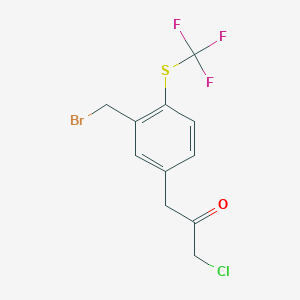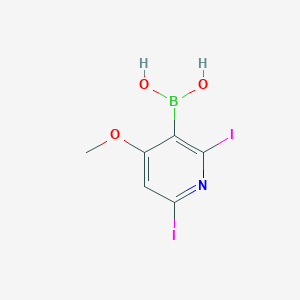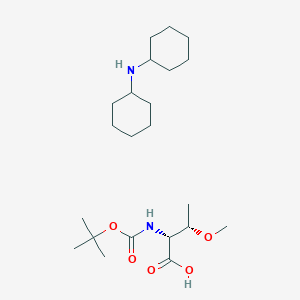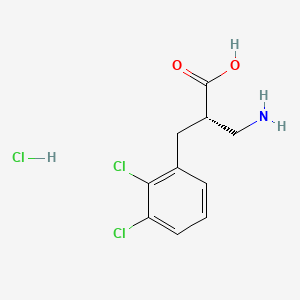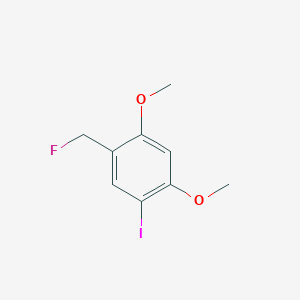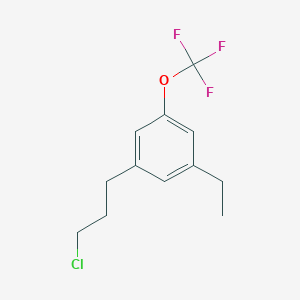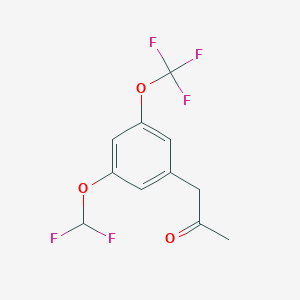
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Common synthetic routes may involve the use of reagents such as trifluoromethyl phenyl sulfone and arylthiolate anions, which can form electron donor-acceptor complexes and undergo single electron transfer reactions under visible light irradiation . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, potentially leading to more effective biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one: This compound has a difluoromethyl group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: The presence of a trifluoromethylthio group instead of a trifluoromethoxy group can also influence the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C11H9F5O3 |
|---|---|
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O3/c1-6(17)2-7-3-8(18-10(12)13)5-9(4-7)19-11(14,15)16/h3-5,10H,2H2,1H3 |
Clave InChI |
RZSXBVHSRMCENA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC(=C1)OC(F)(F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


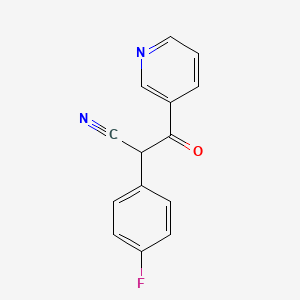
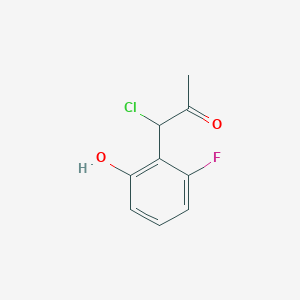
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
